2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

This 2-bromo-5-substituted benzonitrile possesses a non-interchangeable regioisomeric geometry critical for PROTAC ternary complex optimization and structure-based drug design. The 5-position dimethylamino-piperidine vector orients differently from the 2-bromo-4-substituted (CAS 1779125-01-7) and 3-bromo-2-substituted (CAS 1774898-83-7) analogs. Its aryl bromide enables Pd-catalyzed cross-coupling; the nitrile allows reduction/hydrolysis; the basic piperidine modulates solubility and participates in further derivatization. Verify CAS 1774898-72-4 to ensure reproducible structure-activity relationships in your lead optimization program.

Molecular Formula C14H18BrN3
Molecular Weight 308.22 g/mol
CAS No. 1774898-72-4
Cat. No. B1445848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile
CAS1774898-72-4
Molecular FormulaC14H18BrN3
Molecular Weight308.22 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CC(=C(C=C2)Br)C#N
InChIInChI=1S/C14H18BrN3/c1-17(2)12-5-7-18(8-6-12)13-3-4-14(15)11(9-13)10-16/h3-4,9,12H,5-8H2,1-2H3
InChIKeyPZWIOMLHWWTCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS 1774898-72-4): A Positionally Defined Bromobenzonitrile Scaffold for Medicinal Chemistry and Targeted Protein Degradation


2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS: 1774898-72-4) is a brominated benzonitrile derivative featuring a 4-(dimethylamino)piperidin-1-yl moiety at the 5-position of the aromatic ring [1]. With the molecular formula C₁₄H₁₈BrN₃ and molecular weight 308.22 g/mol, this compound serves as a versatile synthetic intermediate bearing three distinct functional handles: an aryl bromide suitable for palladium-catalyzed cross-coupling reactions, a nitrile group amenable to reduction or hydrolysis, and a basic dimethylamino-piperidine that modulates physicochemical properties and can participate in further derivatization . The precise 2-bromo-5-substitution pattern distinguishes this regioisomer from its closely related analogs, enabling specific vector geometries in molecular design [1].

Why Generic Substitution Fails for 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile: Regioisomeric Specificity Dictates Functional Outcomes


Compounds within the bromo-(dimethylamino)piperidinyl-benzonitrile class are not interchangeable due to the critical dependence of biological and synthetic utility on precise substitution geometry. The position of the bromine atom relative to the piperidinyl and nitrile groups determines both the compound's reactivity in cross-coupling reactions and the spatial orientation of the dimethylamino-piperidine vector—a crucial parameter in ligand-receptor interactions and PROTAC linker geometry optimization [1]. Three commercially available regioisomers—the target 2-bromo-5-substituted (CAS 1774898-72-4), the 3-bromo-2-substituted (CAS 1774898-83-7), and the 2-bromo-4-substituted (CAS 1779125-01-7)—share identical molecular formulas and molecular weights (C₁₄H₁₈BrN₃, 308.22 g/mol) yet present fundamentally different exit vectors and steric environments . Generic substitution without regioisomeric verification compromises reproducibility in structure-activity relationship studies and may yield divergent binding profiles in target engagement assays. The 5-position substitution in the target compound provides a specific geometric trajectory that is not replicated by the 2-position or 4-position substituted analogs, each of which orients the piperidine moiety at different angles relative to the bromine coupling handle [1].

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile: Quantitative Structural and Reactivity Differentiation Versus Regioisomeric Analogs


Regioisomeric Identity: Distinguishing 2-Bromo-5-Substitution from 3-Bromo-2-Substituted and 2-Bromo-4-Substituted Analogs

The target compound (CAS 1774898-72-4) bears the bromine atom at the 2-position and the 4-(dimethylamino)piperidin-1-yl group at the 5-position of the benzonitrile ring. This substitution pattern differs fundamentally from the 3-bromo-2-substituted regioisomer (CAS 1774898-83-7), which places the piperidinyl group at the ortho position relative to the nitrile and the bromine at the meta position, and from the 2-bromo-4-substituted regioisomer (CAS 1779125-01-7), which positions the piperidinyl group para to the nitrile . All three regioisomers share identical molecular formulas (C₁₄H₁₈BrN₃) and molecular weights (308.22 g/mol), making CAS number verification essential for procurement accuracy .

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Palladium-Catalyzed Coupling Potential: Aryl Bromide Reactivity at the 2-Position Ortho to Nitrile

The target compound contains an aryl bromide at the 2-position of the benzonitrile ring, ortho to the electron-withdrawing cyano group. This electronic environment renders the C–Br bond activated for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. In contrast, the amino-substituted analog 5-amino-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS 288252-25-5, C₁₄H₂₀N₄, MW 244.34 g/mol) lacks the bromine handle entirely and therefore cannot participate directly in C–C bond-forming reactions without prior functionalization [2].

Cross-Coupling Suzuki-Miyaura Synthetic Methodology

Commercial Purity Benchmarking: Comparable Grade Across Regioisomers

Commercially available batches of 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS 1774898-72-4) are supplied with a minimum purity specification of 95%, as established by multiple vendors . This purity grade is identical to that offered for the 3-bromo-2-substituted regioisomer (CAS 1774898-83-7, also specified at ≥95% purity) . Procurement decisions should therefore be driven by structural and application-specific requirements rather than purity differentials.

Purity Specification Quality Control Procurement

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile: Application Scenarios Derived from Structural Differentiation


Medicinal Chemistry Lead Optimization Requiring Precise Exit Vector Control

In structure-based drug design, the spatial orientation of the 4-(dimethylamino)piperidine moiety relative to a core scaffold can determine binding affinity and selectivity. The target compound's 2-bromo-5-substitution pattern provides a defined geometry that differs from the 2-bromo-4-substituted and 3-bromo-2-substituted regioisomers . Researchers optimizing a lead series should procure the specific regioisomer that matches the crystallographically or computationally predicted binding mode, as even regioisomeric variation can alter ligand positioning within the target binding pocket.

PROTAC Linker Attachment and Ternary Complex Optimization

The compound's combination of an aryl bromide coupling handle (at the 2-position) and a basic dimethylamino-piperidine moiety (at the 5-position) makes it suitable as a building block for PROTAC (Proteolysis Targeting Chimera) development. The 5-position substitution orients the piperidine group for potential E3 ligase ligand attachment or solvent exposure, while the 2-bromo position enables conjugation to a target protein-binding warhead via palladium-catalyzed cross-coupling . The 2-bromo-4-substituted regioisomer (CAS 1779125-01-7) would orient the piperidine vector differently, potentially altering ternary complex formation efficiency with the E3 ligase and target protein [1].

Parallel Library Synthesis via Suzuki-Miyaura Diversification

The aryl bromide at the 2-position, activated by the ortho-cyano group, serves as an efficient coupling partner for parallel synthesis of focused compound libraries . Researchers can react the compound with diverse boronic acids or boronate esters to generate arrays of biaryl analogs while maintaining the 5-(4-(dimethylamino)piperidin-1-yl)benzonitrile pharmacophore constant. This approach enables systematic SAR exploration that is not accessible with non-brominated analogs such as the 5-amino derivative (CAS 288252-25-5), which would require additional functionalization steps [2].

Regioisomer-Specific Patent Prosecution and Freedom-to-Operate Analysis

Patent claims covering bromo-(dimethylamino)piperidinyl-benzonitrile derivatives often specify particular substitution patterns. Procurement of the exact regioisomer specified in a synthetic route—or conversely, identification of alternative regioisomers for design-around strategies—requires precise CAS number verification . The target compound (CAS 1774898-72-4) and its regioisomers (CAS 1774898-83-7 and CAS 1779125-01-7) are distinct chemical entities with separate CAS registry numbers, and their commercial sourcing must reflect this specificity to support regulatory and intellectual property compliance [1].

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